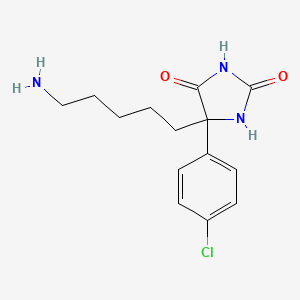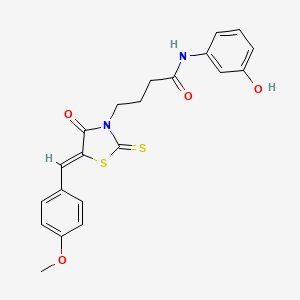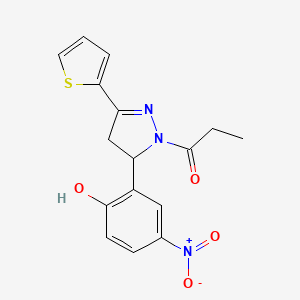
4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
作用机制
Target of Action
Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to interact with various targets
Mode of Action
Compounds with similar structures, such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid, have been found to interact with their targets in various ways . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways
Pharmacokinetics
Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to have various pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been found to be influenced by various environmental factors . More research is needed to understand how environmental factors influence the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5,6-tetraaminopyrimidine with dimethylformamide dimethyl acetal, followed by cyclization to form the desired pteridine structure. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydropteridines. Substitution reactions result in various functionalized pteridines.
科学研究应用
4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations.
4-(Dimethylamino)phenyl derivatives: Used in the synthesis of dyes and pigments.
Uniqueness
4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one is unique due to its pteridine structure, which imparts distinct chemical and biological properties. Unlike simpler dimethylamino compounds, it offers a versatile platform for further functionalization and exploration in diverse research areas.
属性
IUPAC Name |
4-(dimethylamino)-7,8-dihydro-5H-pteridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-13(2)8-6-7(10-4-11-8)9-3-5(14)12-6/h4H,3H2,1-2H3,(H,12,14)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBBRPPSRBSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC(=O)CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)


